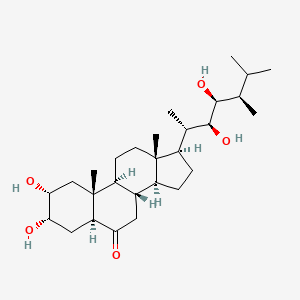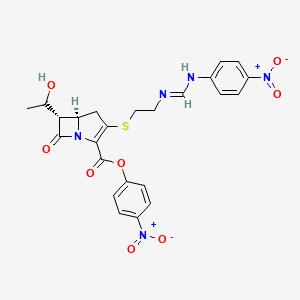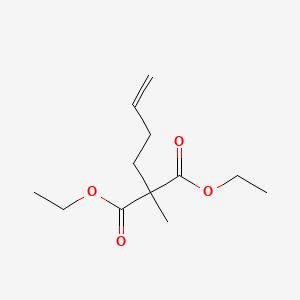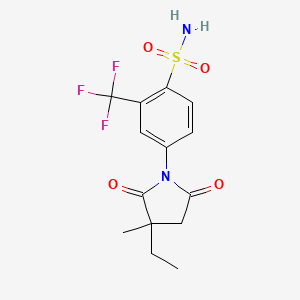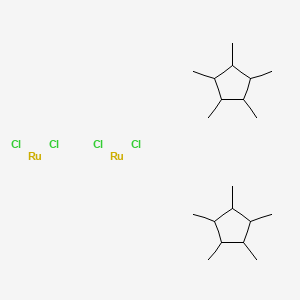
Dichloro(pentamethylcyclopentadienyl)ruthenium dimer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Dichloro(pentamethylcyclopentadienyl)ruthenium dimer is prepared by reacting hydrated ruthenium trichloride with pentamethylcyclopentadiene . The reaction can be represented as follows: [ 2 \text{CpH} + 2 \text{RuCl}_3 \cdot 3\text{H}_2\text{O} \rightarrow [\text{CpRuCl}_2]_2 + 2 \text{HCl} + 6 \text{H}_2\text{O} ] where Cp*H represents pentamethylcyclopentadiene . This reaction is accompanied by the formation of decamethylruthenocene .
Análisis De Reacciones Químicas
Dichloro(pentamethylcyclopentadienyl)ruthenium dimer undergoes various types of reactions, including reduction and substitution . For example, it can be reduced to the diamagnetic tetramer of ruthenium(II) using zinc: [ 2 [\text{CpRuCl}_2]_2 + 2 \text{Zn} \rightarrow [\text{CpRuCl}]_4 + 2 \text{ZnCl}_2 ] Methoxide can also be used to produce a related diruthenium(II) derivative : [ [\text{CpRuCl}_2]_2 + 3 \text{NaOCH}_3 + \text{HOCH}_3 \rightarrow [\text{CpRuOCH}_3]_2 + 3 \text{NaCl} + \text{CH}_2\text{O} + \text{HCl} ]
Aplicaciones Científicas De Investigación
Dichloro(pentamethylcyclopentadienyl)ruthenium dimer has a wide range of applications in scientific research. It is used as a reagent in organometallic chemistry and has been investigated as a hydrogenation catalyst . The compound is also used in the synthesis of various organoruthenium complexes, which have applications in catalysis and materials science .
Mecanismo De Acción
The mechanism of action of dichloro(pentamethylcyclopentadienyl)ruthenium dimer involves its ability to act as a catalyst in various chemical reactions. The compound’s unique structure allows it to facilitate the transfer of electrons and protons, making it effective in hydrogenation and other catalytic processes . The molecular targets and pathways involved in these reactions are primarily related to the activation and transformation of organic substrates .
Comparación Con Compuestos Similares
Dichloro(pentamethylcyclopentadienyl)ruthenium dimer can be compared to other similar compounds, such as dichloro(pentamethylcyclopentadienyl)iridium dimer and dichloro(pentamethylcyclopentadienyl)rhodium dimer . These compounds share similar structural features and are used in similar catalytic applications. this compound is unique in its ability to exist as isomers with different intermetallic separations, which affects its physical properties and reactivity .
Propiedades
Número CAS |
82091-73-4 |
|---|---|
Fórmula molecular |
C20H40Cl4Ru2 |
Peso molecular |
624.5 g/mol |
Nombre IUPAC |
dichlororuthenium;1,2,3,4,5-pentamethylcyclopentane |
InChI |
InChI=1S/2C10H20.4ClH.2Ru/c2*1-6-7(2)9(4)10(5)8(6)3;;;;;;/h2*6-10H,1-5H3;4*1H;;/q;;;;;;2*+2/p-4 |
Clave InChI |
HWLRJJSXPWYTCF-UHFFFAOYSA-J |
SMILES canónico |
CC1C(C(C(C1C)C)C)C.CC1C(C(C(C1C)C)C)C.Cl[Ru]Cl.Cl[Ru]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


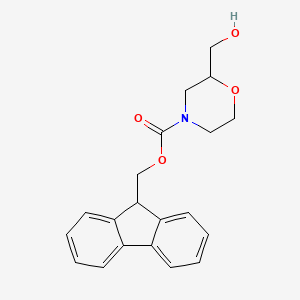
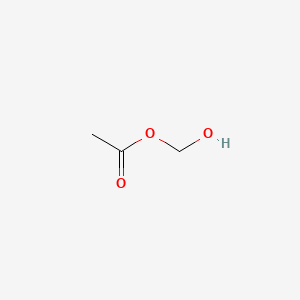


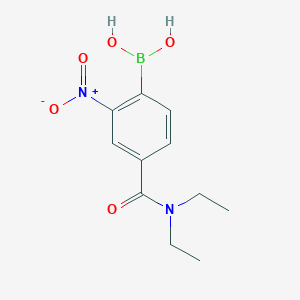
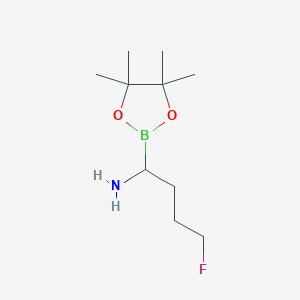

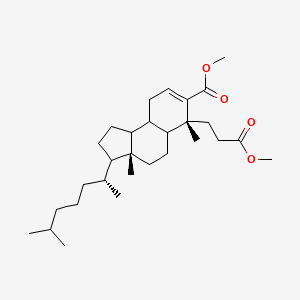
![1-[N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Methyl Ester](/img/structure/B15288826.png)
![1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B15288830.png)
